2,6-Diphenyl-4H-1,3,4-thiadiazin-5(6H)-one
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Overview
Description
2,6-Diphenyl-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of hydrazine derivatives with thiocarbonyl compounds under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for potential antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic uses due to its biological activity.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-1,3,4-thiadiazine: Similar structure but different functional groups.
2,6-Diphenyl-1,3,4-oxadiazine: Contains oxygen instead of sulfur.
2,6-Diphenyl-1,3,4-triazine: Contains an additional nitrogen atom.
Uniqueness
2,6-Diphenyl-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its specific ring structure and the presence of sulfur, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
70156-56-8 |
---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2,6-diphenyl-4H-1,3,4-thiadiazin-5-one |
InChI |
InChI=1S/C15H12N2OS/c18-14-13(11-7-3-1-4-8-11)19-15(17-16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18) |
InChI Key |
SXBQMAWKMNGHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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